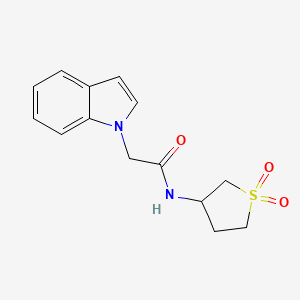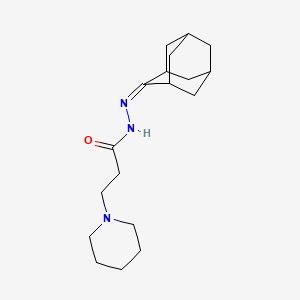![molecular formula C18H19N3O4S B12179210 N-(2-{[(4-methoxyphenyl)sulfonyl]amino}ethyl)-1H-indole-3-carboxamide](/img/structure/B12179210.png)
N-(2-{[(4-methoxyphenyl)sulfonyl]amino}ethyl)-1H-indole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-{[(4-methoxyphenyl)sulfonyl]amino}ethyl)-1H-indole-3-carboxamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features an indole core, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, and is functionalized with a sulfonamide group and a carboxamide group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[(4-methoxyphenyl)sulfonyl]amino}ethyl)-1H-indole-3-carboxamide typically involves multiple steps, including the formation of the indole core and subsequent functionalization. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring. The sulfonamide group can be introduced through a sulfonylation reaction using a sulfonyl chloride and a base. The carboxamide group is typically introduced via an amide coupling reaction using a carboxylic acid derivative and an amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-{[(4-methoxyphenyl)sulfonyl]amino}ethyl)-1H-indole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic aromatic substitution can occur on the benzene ring of the indole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can yield indole-2,3-dione derivatives, while reduction of a nitro group can yield an amine.
Wissenschaftliche Forschungsanwendungen
N-(2-{[(4-methoxyphenyl)sulfonyl]amino}ethyl)-1H-indole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: This compound can be explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: It may be used in the development of new materials or as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of N-(2-{[(4-methoxyphenyl)sulfonyl]amino}ethyl)-1H-indole-3-carboxamide involves its interaction with specific molecular targets. The indole core can interact with various enzymes and receptors, potentially inhibiting their activity. The sulfonamide group can form hydrogen bonds with target proteins, enhancing the compound’s binding affinity. The exact pathways involved depend on the specific biological context and the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
N-(2-{[(4-methoxyphenyl)sulfonyl]amino}ethyl)-1H-indole-3-carboxamide is unique due to its specific functional groups and the indole core. The combination of the sulfonamide and carboxamide groups provides distinct chemical properties and biological activities compared to other indole derivatives. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C18H19N3O4S |
|---|---|
Molekulargewicht |
373.4 g/mol |
IUPAC-Name |
N-[2-[(4-methoxyphenyl)sulfonylamino]ethyl]-1H-indole-3-carboxamide |
InChI |
InChI=1S/C18H19N3O4S/c1-25-13-6-8-14(9-7-13)26(23,24)21-11-10-19-18(22)16-12-20-17-5-3-2-4-15(16)17/h2-9,12,20-21H,10-11H2,1H3,(H,19,22) |
InChI-Schlüssel |
HWRFIBGGZNOYGY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NCCNC(=O)C2=CNC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide](/img/structure/B12179133.png)
![5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-1-[2-(thiomorpholin-4-ylsulfonyl)ethyl]-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B12179145.png)

![3-methyl-1-{4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}butan-1-one](/img/structure/B12179164.png)

![6-methyl-N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]pyridin-2-amine](/img/structure/B12179187.png)
![3-[(2-bromophenyl)formamido]-N-[(5,7-dichloro-2-oxo-2,3-dihydro-1H-indol-3-ylidene)methyl]propanamide](/img/structure/B12179188.png)
![3-(1H-indol-1-yl)-N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide](/img/structure/B12179190.png)
![1-[4-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylcarbonyl)piperazin-1-yl]-4-(1H-indol-3-yl)butan-1-one](/img/structure/B12179198.png)
![methyl (2Z)-2-{[3-(3-acetyl-1H-indol-1-yl)propanoyl]imino}-5-(2-methylpropyl)-2,3-dihydro-1,3-thiazole-4-carboxylate](/img/structure/B12179213.png)

![1-(2,4-dimethoxyphenyl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B12179216.png)
![N-(4-chlorophenyl)-4-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-4-oxobutanamide](/img/structure/B12179221.png)
![N-(1-{[1,1'-biphenyl]-4-yl}ethyl)-2-{1,3-dioxo-2-azaspiro[4.4]nonan-2-yl}acetamide](/img/structure/B12179237.png)
